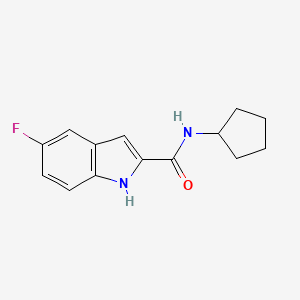
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopentyl Substitution: The cyclopentyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by a cyclopentyl group.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the indole derivative with an appropriate amine under coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in various physiological processes . The compound may exert its effects by modulating the activity of these receptors and influencing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-5-chloro-1H-indole-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-cyclopentyl-5-bromo-1H-indole-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
N-cyclopentyl-5-methyl-1H-indole-2-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them attractive for drug development .
Propriétés
Formule moléculaire |
C14H15FN2O |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15FN2O/c15-10-5-6-12-9(7-10)8-13(17-12)14(18)16-11-3-1-2-4-11/h5-8,11,17H,1-4H2,(H,16,18) |
Clé InChI |
BWJNIRPVLDOTAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


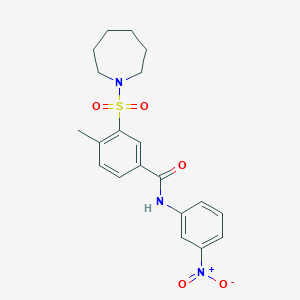
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)

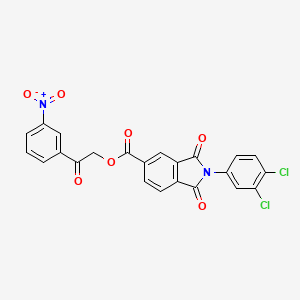
![4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154283.png)
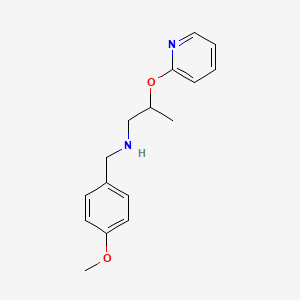
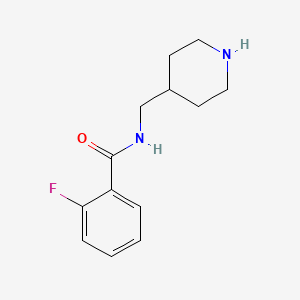
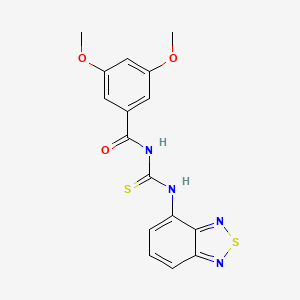

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
